

A Comprehensive Technical Guide to (1S,2R)-Tranylcypromine Hydrochloride

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Compound of Interest

Compound Name: (1S,2R)-Tranylcypromine
hydrochloride

Cat. No.: B1147964

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride is a potent small molecule with significant applications in neuroscience and oncology research. As a stereoisomer of the well-known antidepressant tranylcypromine, this compound exhibits distinct pharmacological activities, primarily as an irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). This technical guide provides an in-depth overview of its chemical properties, mechanisms of action, and relevant experimental protocols for researchers in drug development.

Chemical and Physical Properties

(1S,2R)-Tranylcypromine hydrochloride is the hydrochloride salt of the (1S,2R) enantiomer of tranylcypromine. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	4548-34-9[1]
Molecular Formula	C ₉ H ₁₂ ClN
Molecular Weight	169.65 g/mol [1]
Synonyms	(1S,2R)-SKF 385 hydrochloride[1]
Appearance	Crystalline solid
Solubility	Soluble in water and DMSO[2]

Mechanism of Action

(1S,2R)-Tranlycypromine hydrochloride exerts its biological effects through the irreversible inhibition of two key enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

Tranlycypromine is a non-selective inhibitor of both MAO-A and MAO-B.[3][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3][4] By irreversibly inhibiting MAO, tranlycypromine leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its antidepressant effects.[4]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

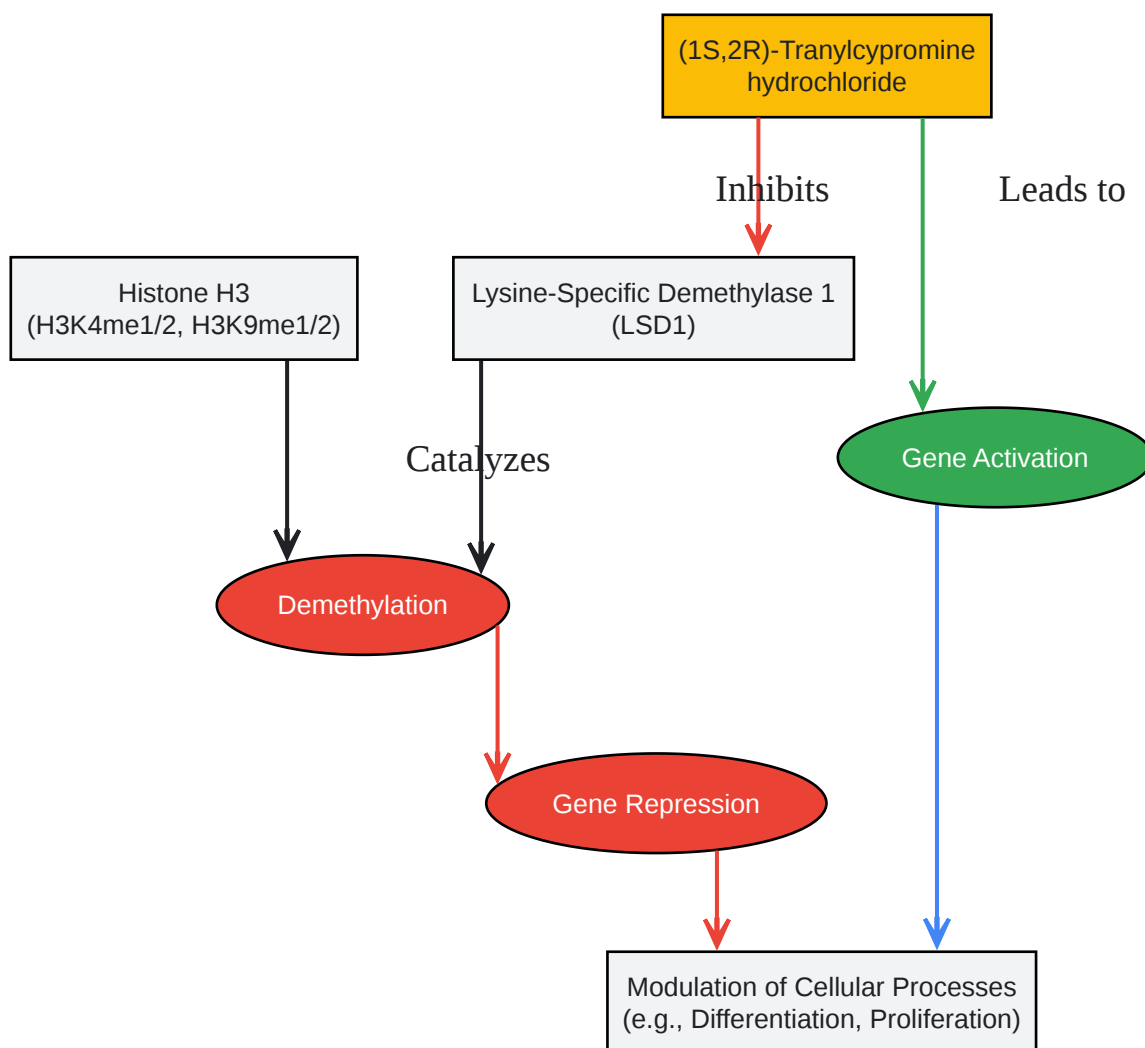
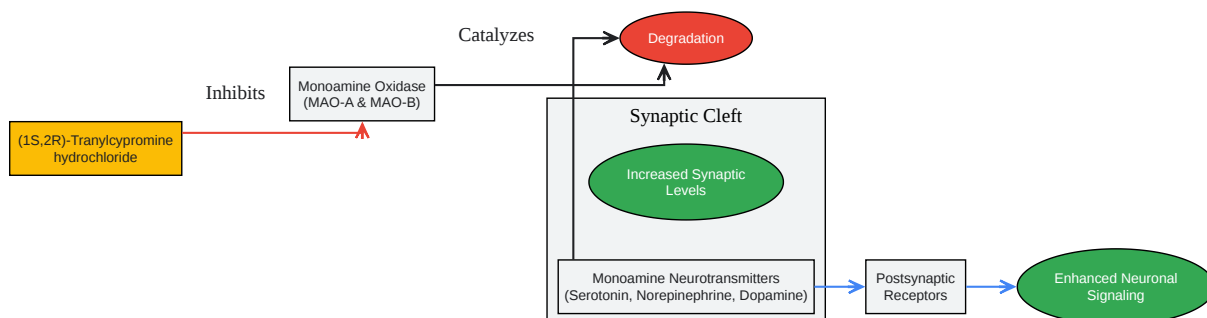
Tranlycypromine has been identified as a potent inhibitor of LSD1.[2][5] The inhibition of LSD1 by tranlycypromine leads to alterations in histone methylation patterns and subsequent changes in gene transcription. This mechanism is of significant interest in the context of cancer therapy, as LSD1 is often overexpressed in various tumors.

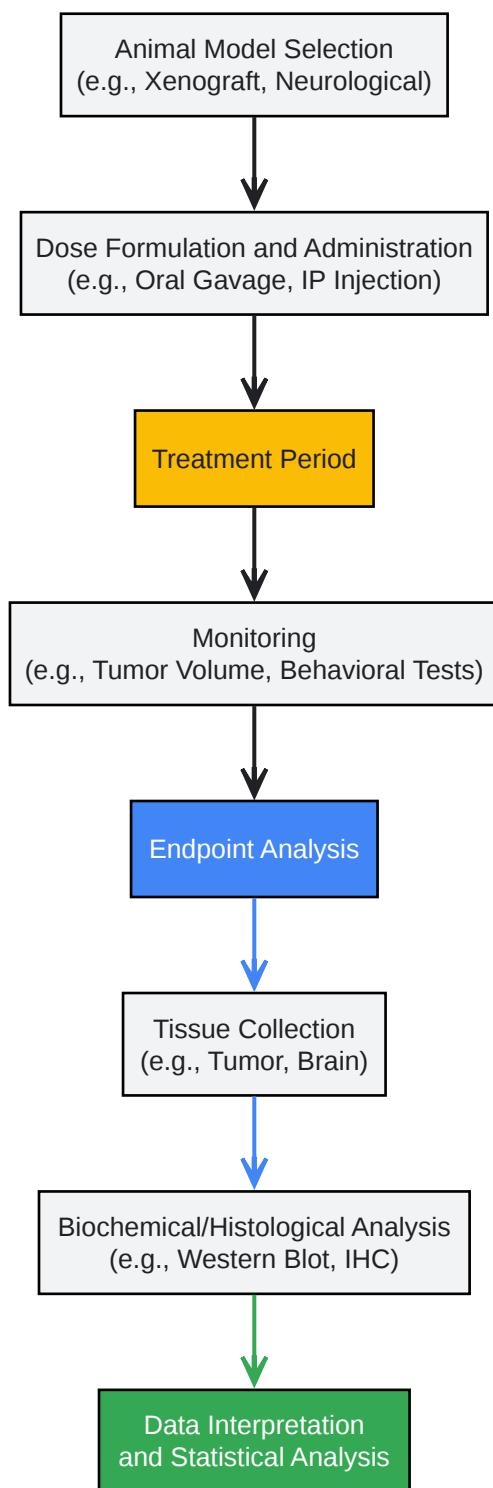
Signaling Pathways

The dual inhibitory activity of **(1S,2R)-Tranlycypromine hydrochloride** impacts multiple signaling pathways.

Monoaminergic Signaling Pathway

The inhibition of MAO by tranlycypromine directly modulates the monoaminergic signaling pathway. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing downstream signaling cascades.





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